Insulin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Improved Absorption and Stability

Studies suggest that dalanated insulin exhibits improved absorption properties compared to conventional human insulin. This effect is attributed to the attached fatty acid, which might facilitate insulin's uptake into circulation through the subcutaneous tissue injection site. Additionally, in-vitro research indicates enhanced stability of dalanated insulin formulations, suggesting they might be less prone to aggregation compared to conventional insulins [].

Potential for Extended Glycemic Control

Dalanated insulin's modified structure might influence its release profile from the injection site. Early investigations suggest a slower and more prolonged release pattern compared to regular human insulin. This could translate to more sustained glycemic control, potentially reducing the frequency of insulin injections needed throughout the day [].

Insulin is a peptide hormone produced by the beta cells of the islets of Langerhans in the pancreas. It plays a crucial role in regulating blood glucose levels by facilitating the uptake of glucose into tissues, particularly muscle and adipose (fat) tissues. Structurally, insulin consists of 51 amino acids arranged in two chains: the A-chain (21 amino acids) and the B-chain (30 amino acids), which are linked by disulfide bonds. The precursor to insulin, known as preproinsulin, undergoes several processing steps to become active insulin, including cleavage of the C-peptide during its conversion from proinsulin .

- Glycogenesis: The conversion of glucose to glycogen in the liver and muscle tissues.

- Lipogenesis: The synthesis of fatty acids from glucose, promoting fat storage.

- Inhibition of Glycogenolysis: Preventing the breakdown of glycogen into glucose.

- Inhibition of Gluconeogenesis: Suppressing the formation of glucose from non-carbohydrate sources .

These reactions are mediated through various signaling pathways initiated by insulin binding to its receptor on target cells, leading to activation or inhibition of specific enzymes involved in these metabolic processes.

Insulin's biological activity is primarily centered around its ability to lower blood glucose levels. Key effects include:

- Glucose Uptake: Insulin promotes the translocation of glucose transporters (GLUT4) to the cell membrane, enhancing glucose uptake in muscle and adipose tissues.

- Metabolic Regulation: It regulates lipid metabolism by inhibiting lipolysis (the breakdown of fats) and promoting fat storage.

- Protein Synthesis: Insulin facilitates amino acid uptake and protein synthesis in muscle cells, contributing to growth and repair .

Moreover, insulin has anti-inflammatory effects, influencing processes such as nitric oxide production in endothelial cells and modulating immune responses .

Insulin is synthesized through a multi-step process:

- Transcription: The insulin gene is transcribed into messenger RNA in the nucleus.

- Translation: The messenger RNA is translated into preproinsulin on ribosomes in the rough endoplasmic reticulum.

- Processing: Preproinsulin is converted to proinsulin by cleavage of its signal peptide. Proinsulin then folds and forms disulfide bonds between the A and B chains.

- Cleavage: Proinsulin is cleaved by proprotein convertases to yield active insulin and C-peptide.

- Storage and Release: Insulin is stored in granules within beta cells until released into the bloodstream in response to elevated blood glucose levels .

Modern synthesis often involves recombinant DNA technology, allowing for large-scale production of human insulin .

Insulin's primary application is in the treatment of diabetes mellitus, particularly Type 1 diabetes, where there is an absolute deficiency of insulin. It is administered via injections or insulin pumps to regulate blood sugar levels. Other applications include:

- Research: Understanding metabolic pathways and insulin resistance mechanisms.

- Pharmaceutical Development: Creating insulin analogs that provide more effective management of blood sugar levels with varied onset and duration profiles .

Studies have shown that insulin interacts with various biological molecules, influencing their activity:

- Receptor Binding: Insulin binds specifically to the insulin receptor, triggering intracellular signaling cascades that affect glucose metabolism.

- Cross-talk with Other Hormones: Insulin works antagonistically with glucagon, which raises blood glucose levels; understanding this interaction is crucial for managing diabetes .

- Oxidative Stress Studies: Research indicates that oxidative stress can impair insulin signaling pathways, contributing to insulin resistance seen in Type 2 diabetes .

Similar Compounds

Several compounds share similarities with insulin regarding structure or function:

| Compound | Similarity | Uniqueness |

|---|---|---|

| Glucagon | Hormone regulating glucose metabolism | Opposes insulin's effects |

| Amylin | Co-secreted with insulin; regulates glucose | Inhibits glucagon secretion |

| Leptin | Involved in energy balance | Primarily regulates appetite |

| Growth Hormone | Influences metabolism | Promotes growth and cellular repair |

| Cortisol | Affects metabolism under stress | Increases blood sugar through gluconeogenesis |

Insulin's uniqueness lies in its specific role as a regulator of blood glucose levels, distinct from other hormones that either oppose its action or serve different metabolic functions .

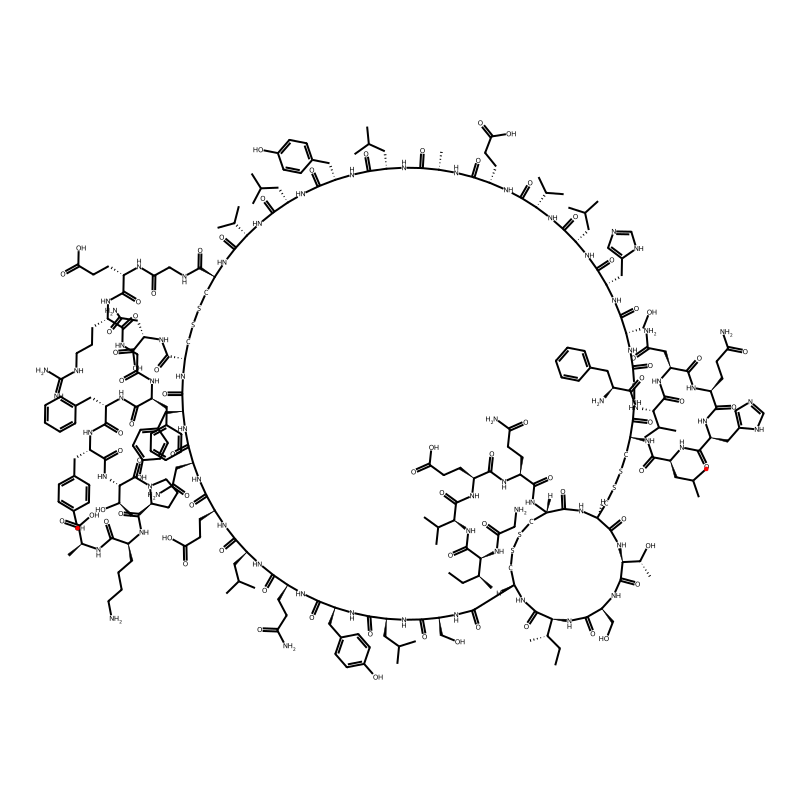

Insulin is a peptide hormone composed of two polypeptide chains, the A-chain (21 amino acids) and B-chain (30 amino acids), connected by three disulfide bonds. The primary structure of human insulin is encoded by the INS gene, which produces a 110-amino acid precursor called preproinsulin. After signal peptide cleavage, proinsulin folds into a tertiary structure stabilized by disulfide bonds.

The secondary structure of insulin includes:

- A-chain: Two antiparallel α-helices (residues A1–A8 and A12–A19) connected by a β-turn.

- B-chain: A central α-helix (residues B9–B19) flanked by β-sheets (residues B7–B10 and B20–B23).

Disulfide bonds link cysteines at positions A6–A11 (intrachain), A7–B7, and A20–B19 (interchain). These bonds are critical for maintaining structural integrity and receptor-binding activity.

Proinsulin Processing and Disulfide Bond Formation

Proinsulin, the biosynthetic precursor to insulin, undergoes post-translational modifications in pancreatic β-cells:

- Signal peptide cleavage: The 24-residue signal peptide is removed in the endoplasmic reticulum (ER), yielding proinsulin.

- Disulfide bond formation: Proinsulin folds in the ER, forming three disulfide bonds via oxidative folding.

- Proteolytic processing: In secretory granules, prohormone convertase 1/3 (PC1/3) cleaves proinsulin at the B-chain/C-peptide junction, while carboxypeptidase E removes residual basic residues, releasing mature insulin and C-peptide.

Disruption of disulfide bonds (e.g., A6–A11 deletion) reduces structural stability and receptor-binding affinity, highlighting their essential role.

Evolutionary Conservation of Insulin Across Species

Insulin is highly conserved across vertebrates, with structural and functional similarities spanning ~500 million years:

- Sequence conservation: Human and hagfish insulin share 48% sequence identity, with identical disulfide bond topology.

- Gene family expansion: Vertebrates possess an insulin gene family including insulin-like growth factors (IGF-1, IGF-2) and relaxins, arising from gene duplication events.

- Functional adaptations:

- Guinea pigs and related hystricomorph rodents exhibit divergent insulin sequences (e.g., B10 histidine → aspartate), reducing metabolic potency but enhancing mitogenic activity.

- Invertebrate insulin-like peptides (e.g., Drosophila DILPs) retain receptor-binding domains but function primarily as growth factors.

Table 1: Evolutionary Comparison of Insulin Sequences

| Species | A-chain Length | B-chain Length | Key Structural Differences |

|---|---|---|---|

| Human | 21 | 30 | N/A |

| Hagfish | 21 | 30 | 52% sequence divergence |

| Guinea Pig | 21 | 30 | B10 His → Asp substitution |

| Drosophila | 18 | 29 | Truncated A-chain, no C-peptide |

The insulin receptor represents a highly sophisticated transmembrane glycoprotein that functions as a receptor tyrosine kinase, orchestrating critical metabolic and mitogenic cellular responses [1]. The receptor exists as a covalently linked heterotetrameric complex composed of two extracellular alpha subunits and two transmembrane beta subunits, arranged in an alpha2beta2 configuration [5]. This architectural organization enables the receptor to function as a dimeric signaling unit while maintaining structural integrity through multiple disulfide bonds [6].

The extracellular domain of the insulin receptor comprises eight distinct structural modules that collectively facilitate insulin recognition and binding [1]. The amino-terminal region contains the first leucine-rich repeat domain, spanning residues 1-157, which serves as the primary insulin binding interface [3]. This domain adopts a characteristic beta-helix structure containing five leucine-rich repeats that follow the consensus motif typical of leucine-rich repeat proteins [28]. The leucine-rich repeat domain exhibits a variant sequence pattern where isoleucine residues frequently substitute for leucine at conserved positions, distinguishing it from classical leucine-rich repeat proteins [31].

Adjacent to the first leucine-rich repeat domain lies the cysteine-rich region, encompassing residues 158-310, which functions as a critical determinant of ligand specificity [4]. This domain contains six strategically positioned cysteine residues that form intramolecular disulfide bonds, creating a stable structural framework that influences insulin binding affinity and selectivity [1]. The cysteine-rich region plays a particularly important role in distinguishing insulin from insulin-like growth factor binding, with specific sequence variations in this domain accounting for the differential ligand recognition between the insulin receptor and insulin-like growth factor receptor [4].

The second leucine-rich repeat domain, positioned at residues 311-470, provides essential structural connectivity between the amino-terminal ligand-binding regions and the membrane-proximal fibronectin type III domains [1]. This domain undergoes significant conformational changes during insulin-induced receptor activation, serving as a hinge region that facilitates the large-scale domain rearrangements necessary for signal transduction [14]. The connection between the cysteine-rich region and the second leucine-rich repeat domain contains a flexible loop spanning residues 302-310 that acts as a critical hinge point during receptor activation [14].

| Domain | Residue Range | Primary Function | Structural Features |

|---|---|---|---|

| Leucine-rich repeat domain 1 | 1-157 | Primary insulin binding site | Contains 5 leucine-rich repeats, β-helix structure |

| Cysteine-rich region | 158-310 | Ligand specificity determinant | 6 cysteine residues forming disulfide bonds |

| Leucine-rich repeat domain 2 | 311-470 | Structural framework connector | 5 leucine-rich repeats, hinge region at residues 302-310 |

| Fibronectin type III domain 1 | 471-595 | Secondary insulin binding site | β-sandwich structure, membrane proximal |

| Fibronectin type III domain 2 | 596-808 | Contains insertion domain | α-CT helix positioning |

| Fibronectin type III domain 3 | 809-906 | Membrane-proximal positioning | Flexible membrane interface |

The membrane-proximal region consists of three consecutive fibronectin type III domains that extend the extracellular architecture toward the transmembrane segment [29]. The first fibronectin type III domain, spanning residues 471-595, contains the secondary insulin binding site and adopts a classical immunoglobulin-like beta-sandwich fold [3]. This domain plays a crucial role in high-affinity insulin binding through its interaction with the bound insulin molecule at the primary binding site [14]. The second fibronectin type III domain, encompassing residues 596-808, contains an insertion domain of approximately 120 residues that includes the furin cleavage site responsible for generating the mature alpha and beta subunits [3]. Within this domain resides the alpha-chain carboxyl-terminal helix, spanning residues 691-720, which serves as an essential component of the insulin binding interface [14].

The transmembrane domain consists of a single alpha-helical segment that spans the plasma membrane and contains a characteristic kink at proline 961 [33]. This structural feature enables the domain to adopt different conformational states that facilitate signal transduction across the membrane bilayer [8]. The transmembrane domain plays an active role in receptor activation, as conformational changes in this region couple extracellular insulin binding events to intracellular kinase domain activation [32].

The intracellular portion of the beta subunit contains three functionally distinct regions that mediate downstream signaling events [35]. The juxtamembrane domain, located immediately following the transmembrane segment, harbors the NPEY motif at residue 960, which serves as a critical docking site for insulin receptor substrate proteins [34]. The tyrosine kinase domain represents the catalytic core of the receptor, containing the activation loop with three essential autophosphorylation sites at tyrosines 1146, 1150, and 1151 [39]. The carboxyl-terminal domain provides additional regulatory phosphorylation sites at tyrosines 1316 and 1322 that modulate kinase activity and substrate specificity [41].

Ligand-Induced Conformational Changes in the Insulin Receptor Dimer

Insulin binding to the insulin receptor triggers a cascade of conformational changes that transform the receptor from an autoinhibited state to an active signaling complex [14]. The unliganded receptor adopts an inverted V-shaped conformation with the two fibronectin type III domain 3 regions separated by approximately 120 angstroms [14]. This configuration maintains the intracellular kinase domains at a considerable distance, preventing trans-autophosphorylation and maintaining the receptor in an inactive state [14].

The insulin receptor contains two distinct insulin binding sites per dimer, designated as site 1 and site 2, which exhibit different binding affinities and kinetic properties [14]. Site 1 represents a composite binding interface formed by the leucine-rich repeat domain 1 of one receptor protomer, the alpha-chain carboxyl-terminal helix, and the fibronectin type III domain 1 of the opposing protomer [14]. This site exhibits high affinity for insulin and serves as the primary determinant of initial hormone recognition [37]. Site 2 is located on the back surface of the fibronectin type III domain 1 and provides a secondary binding interface that contributes to overall binding affinity and receptor activation [14].

Recent cryo-electron microscopy structures have revealed that the fully activated insulin receptor can accommodate up to four insulin molecules simultaneously, with two molecules bound at each type of binding site [14]. The binding of insulin molecules induces dramatic conformational changes that convert the receptor dimer from the inverted V-shaped autoinhibited state to a T-shaped active configuration [14]. In this active conformation, the two fibronectin type III domain 3 regions are brought into close proximity, with a separation distance of approximately 40 angstroms [14].

The conformational transition involves two major hinge motions that restructure the extracellular domain architecture [14]. The first hinge motion occurs between the cysteine-rich region and the second leucine-rich repeat domain, with the connecting loop serving as the pivot point [14]. This movement results in a 90-degree rotation of the leucine-rich repeat domain 1 and cysteine-rich region toward the second leucine-rich repeat domain, creating new interdomain contacts that stabilize the active conformation [14]. The second hinge motion takes place between the second leucine-rich repeat domain and the first fibronectin type III domain, causing the fibronectin type III domains to rotate approximately 50 degrees away from the second leucine-rich repeat domain [14].

| Receptor State | Conformation | Site 1 Occupancy | Site 2 Occupancy | Kinase Activity |

|---|---|---|---|---|

| Autoinhibited | Inverted V-shape | Unoccupied | Unoccupied | Inactive |

| Partially Active | Asymmetric | Single insulin | Unoccupied | Partial |

| Fully Active | T-shaped | Dual insulin | Dual insulin | Maximal |

The alpha-chain carboxyl-terminal helix plays a pivotal role in stabilizing the active receptor conformation through the formation of specific interdomain contacts [14]. Upon insulin binding, this helix simultaneously engages both the first leucine-rich repeat domain and the second leucine-rich repeat domain of the opposing protomer, effectively tethering these domains together [14]. Key residues within the alpha-chain carboxyl-terminal helix, including glutamate 697 and phenylalanine 701, form critical interactions with arginine 345 and glycine 346 on the lateral surface of the second leucine-rich repeat domain [14].

The ligand-induced conformational changes also involve significant rearrangements in the relative positioning of structural domains within individual receptor protomers [14]. The insulin-bound receptor protomer adopts a more compact inverted J-shaped configuration compared to the extended structure observed in the unliganded state [14]. These conformational changes are stabilized by the formation of new interdomain contacts, including interactions between loop regions of the first leucine-rich repeat domain and the first alpha-helix of the second leucine-rich repeat domain [14].

The conformational changes propagate through the transmembrane domain to influence the positioning and orientation of the intracellular kinase domains [32]. In the active state, the transmembrane domains undergo changes that bring the kinase domains into optimal proximity for trans-autophosphorylation [6]. This spatial reorganization is essential for efficient kinase activation and subsequent downstream signaling events [32].

Autophosphorylation and Downstream Kinase Cascades

The autophosphorylation of the insulin receptor represents a fundamental mechanism for signal amplification and the initiation of downstream signaling cascades [16]. Upon insulin binding and conformational activation, the receptor undergoes extensive trans-autophosphorylation at multiple tyrosine residues located within distinct functional domains of the intracellular beta subunit [17]. This autophosphorylation process follows a ordered sequential pattern that progressively increases kinase activity and creates specific docking sites for downstream signaling proteins [38].

The kinase domain contains three critical tyrosine residues within the activation loop at positions 1146, 1150, and 1151 that serve as the primary sites for initial autophosphorylation events [39]. Autophosphorylation typically initiates at tyrosine 1162, followed by phosphorylation of tyrosine 1158, and culminates with phosphorylation of tyrosine 1163 [38]. The progression from bis-phosphorylated to tris-phosphorylated states within the activation loop results in dramatic increases in kinase activity toward exogenous substrates [39]. Structural analysis reveals that phosphorylated tyrosine 1163 serves as the key stabilizing residue for the active conformation of the tris-phosphorylated activation loop [39].

The autophosphorylation process exhibits distinct kinetic phases that can be described by a non-Michaelis-Menten kinetic model [44]. Insulin stimulation promotes a 10-fold increase in the rate constant for the fast phase of autophosphorylation and a 2-fold increase in the partition function favoring the fast phase reaction [44]. The central activation loop domain and carboxyl-terminal domain react primarily during the fast kinetic phase, which is favored by elevated adenosine triphosphate concentrations and insulin stimulation [44]. In contrast, the juxtamembrane sites react predominantly during the slow kinetic phase, which is favored by lower adenosine triphosphate concentrations and the absence of insulin stimulation [44].

| Tyrosine Residue | Domain Location | Phosphorylation Order | Functional Consequence |

|---|---|---|---|

| Tyr1162 | Activation loop | First/Early | Initial kinase activation |

| Tyr1158 | Activation loop | Second/Early | Substrate docking site |

| Tyr1163 | Activation loop | Third/Late | Full kinase stabilization |

| Tyr960 | Juxtamembrane | Variable | Insulin receptor substrate binding |

| Tyr1316 | C-terminal | Late | Kinase activity modulation |

| Tyr1322 | C-terminal | Late | Kinase activity regulation |

The juxtamembrane domain contains tyrosine 960 within the NPEY motif, which serves as a critical recognition site for insulin receptor substrate proteins [34]. Phosphorylation of this residue creates a high-affinity binding site for the phosphotyrosine-binding domains of insulin receptor substrate proteins, facilitating the recruitment and subsequent tyrosine phosphorylation of these essential signaling intermediates [43]. The insulin receptor substrate proteins function as large docking platforms that amplify the initial receptor activation signal by providing multiple tyrosine phosphorylation sites for various downstream effector proteins [19].

The carboxyl-terminal domain autophosphorylation sites at tyrosines 1316 and 1322 serve important regulatory functions in modulating receptor kinase activity [41]. Phosphorylation of these residues influences the maximum velocity of the phosphotransferase reaction and affects the apparent affinity for adenosine triphosphate [41]. The removal of these carboxyl-terminal phosphorylation sites through mutagenesis results in conformational changes that abolish the autophosphorylation-induced structural rearrangements normally observed in the receptor [41].

The activated insulin receptor kinase phosphorylates a diverse array of cellular substrates beyond the insulin receptor substrate proteins [19]. These substrates include growth factor receptor-bound protein 2, Src homology 2 domain-containing transforming protein, and various adapter proteins that link the receptor to distinct signaling pathways [19]. The phosphorylation of different substrate proteins occurs with distinct temporal dynamics, reflecting the complex regulatory mechanisms that govern insulin signal transduction [47].

The dephosphorylation of insulin receptor autophosphorylation sites follows a specific sequence that influences the duration and magnitude of receptor activation [17]. Protein tyrosine phosphatases exhibit differential selectivity for various autophosphorylation sites, with the tris-phosphorylated activation loop being particularly sensitive to dephosphorylation [17]. The major dephosphorylation pathway involves the sequential removal of phosphate groups from the activation loop, beginning with one of the phosphotyrosine pair at positions 1150 and 1151, followed by dephosphorylation of tyrosine 1146 [17].

Cross-Talk Between Phosphatidylinositol 3-Kinase/AKT and Mitogen-Activated Protein Kinase Pathways

The insulin receptor simultaneously activates two major signaling pathways that exhibit extensive cross-talk mechanisms regulating cellular metabolism and growth responses [25]. The phosphatidylinositol 3-kinase/AKT pathway primarily mediates the metabolic actions of insulin, including glucose uptake, glycogen synthesis, and lipid metabolism [21]. The mitogen-activated protein kinase pathway predominantly controls cell growth, proliferation, and differentiation responses [24]. The integration and coordination of these pathways through multiple feedback loops ensures appropriate cellular responses to insulin stimulation [25].

The phosphatidylinositol 3-kinase/AKT pathway activation begins with the recruitment of phosphatidylinositol 3-kinase to phosphorylated tyrosine residues on insulin receptor substrate proteins [22]. Activated phosphatidylinositol 3-kinase catalyzes the phosphorylation of phosphatidylinositol 4,5-bisphosphate to generate phosphatidylinositol 3,4,5-trisphosphate, which serves as a critical lipid second messenger [21]. Phosphatidylinositol 3,4,5-trisphosphate recruits AKT to the plasma membrane through its pleckstrin homology domain, where AKT undergoes phosphorylation and activation by phosphoinositide-dependent kinase 1 and mechanistic target of rapamycin complex 2 [21].

Activated AKT phosphorylates numerous downstream targets that collectively mediate insulin's metabolic effects [21]. In skeletal muscle, AKT directly phosphorylates AS160, promoting the translocation of glucose transporter 4 to the plasma membrane and facilitating glucose uptake [21]. AKT also phosphorylates and inactivates glycogen synthase kinase 3, leading to the activation of glycogen synthase and enhanced glycogen synthesis [21]. The mechanistic target of rapamycin complex 1 represents another critical AKT target that regulates protein synthesis through the phosphorylation of ribosomal protein S6 kinase 1 and eukaryotic translation initiation factor 4E-binding protein 1 [21].

The mitogen-activated protein kinase pathway activation occurs through the phosphorylation-dependent recruitment of growth factor receptor-bound protein 2 and Son of Sevenless to the insulin receptor complex [24]. This recruitment leads to the activation of Ras through guanine nucleotide exchange, initiating the sequential phosphorylation cascade involving Raf, mitogen-activated protein kinase kinase, and extracellular signal-regulated kinase [24]. Activated extracellular signal-regulated kinase phosphorylates numerous transcription factors and regulatory proteins that control cell cycle progression and growth responses [24].

| Pathway Component | Phosphatidylinositol 3-Kinase/AKT | Mitogen-Activated Protein Kinase |

|---|---|---|

| Primary Function | Metabolic regulation | Growth and proliferation |

| Key Kinase | AKT | Extracellular signal-regulated kinase |

| Major Targets | AS160, Glycogen synthase kinase 3 | Transcription factors, S6 kinase |

| Insulin Sensitivity | High sensitivity | Lower sensitivity |

| Temporal Profile | Sustained activation | Transient activation |

The cross-talk between these pathways involves multiple positive and negative feedback loops that fine-tune insulin signaling responses [25]. Extracellular signal-regulated kinase can phosphorylate insulin receptor substrate proteins on serine and threonine residues, reducing their ability to interact with phosphatidylinositol 3-kinase and attenuating AKT pathway activation [25]. This negative feedback mechanism serves to limit the duration and magnitude of metabolic signaling responses [26]. Conversely, AKT can phosphorylate and inhibit Raf, providing a mechanism for metabolic pathway activation to suppress growth signaling [25].

The mechanistic target of rapamycin complex 1 serves as a critical integration point for both pathways, receiving inputs from AKT activation and growth factor signaling [25]. Chronic activation of mechanistic target of rapamycin complex 1 can lead to negative feedback phosphorylation of insulin receptor substrate 1, creating a mechanism for insulin resistance development [25]. This feedback inhibition involves the phosphorylation of serine 307 on insulin receptor substrate 1, which impairs its interaction with the insulin receptor and reduces downstream signaling [25].

The temporal dynamics of pathway activation exhibit distinct patterns that reflect their different physiological roles [47]. The phosphatidylinositol 3-kinase/AKT pathway shows sustained activation that persists for extended periods following insulin stimulation, consistent with its role in mediating prolonged metabolic responses [19]. The mitogen-activated protein kinase pathway exhibits rapid but transient activation, with extracellular signal-regulated kinase phosphorylation peaking within 5 minutes and declining by 60-75% thereafter [47]. The p38 mitogen-activated protein kinase shows delayed and weak activation occurring 10-20 minutes after insulin stimulation [47].

Direct Hepatic Effects on Glucose Production

Insulin exerts potent inhibitory effects on hepatic glucose production through direct actions on hepatocytes. The hormone rapidly suppresses glycogenolysis within 15 minutes of administration by activating hepatic insulin receptors and stimulating the phosphatidylinositol 3-kinase/protein kinase B pathway [1] [3]. This direct effect results in near-complete inhibition of net hepatic glucose output when insulin levels increase merely twofold above basal concentrations [1].

Hepatic glycogen synthesis represents the primary direct target of insulin action in the liver. Insulin simultaneously activates glucokinase and glycogen synthase while inhibiting glycogen phosphorylase, creating optimal conditions for glucose storage [2] [4]. The maximal stimulation of net hepatic glycogenesis requires both hyperglycemia and hyperinsulinemia, with glucose concentrations providing allosteric inhibition of glycogen phosphorylase independent of insulin signaling [2].

Indirect Suppression of Gluconeogenesis

The suppression of hepatic gluconeogenesis by insulin occurs predominantly through indirect mechanisms involving extrahepatic tissues. Insulin-mediated inhibition of adipose tissue lipolysis represents the quantitatively most important mechanism, reducing the delivery of nonesterified fatty acids and glycerol to the liver [2] [5]. This reduction in substrate availability dramatically decreases hepatic acetyl-CoA concentrations, thereby reducing pyruvate carboxylase activity and gluconeogenic flux [2] [5].

Studies using genetic models have demonstrated that insulin can suppress hepatic glucose production even when hepatic insulin signaling components including Akt and Forkhead box O1 are depleted, confirming the dominance of indirect mechanisms [5]. The insulin-dependent suppression of pancreatic glucagon secretion provides an additional indirect pathway, though this effect requires intact hepatic insulin signaling to manifest [6].

Temporal Dynamics of Hepatic Glucose Regulation

The temporal sequence of insulin's effects on hepatic glucose metabolism follows a characteristic pattern. Direct effects on glycogen metabolism occur within minutes of insulin administration, while indirect effects on gluconeogenesis develop over 60 minutes as substrate availability decreases [7]. During overnight fasting when hepatic glycogen stores are depleted, gluconeogenesis becomes the predominant source of glucose production, making the indirect effects of insulin particularly crucial for metabolic control [2] [5].

Skeletal Muscle Glucose Uptake via GLUT4 Translocation

Molecular Mechanism of GLUT4 Translocation

Insulin stimulates skeletal muscle glucose uptake primarily through the regulated translocation of glucose transporter type 4 from intracellular storage vesicles to the plasma membrane and transverse tubules [8] [9]. This process involves a precisely orchestrated signaling cascade initiated by insulin binding to receptor α-subunits, leading to β-subunit autophosphorylation and intrinsic tyrosine kinase activation [9].

The insulin receptor subsequently phosphorylates insulin receptor substrate-1 and insulin receptor substrate-2, leading to phosphatidylinositol 3-kinase activation [9]. This generates phosphatidylinositol 3,4,5-trisphosphate, which recruits phosphoinositide-dependent kinase 1 and mechanistic target of rapamycin complex 2 to phosphorylate and activate Akt at threonine 308 and serine 473, respectively [10].

Membrane Insertion and Functional Activation

GLUT4 translocation results in the insertion of glucose transporters into both the sarcolemma and transverse tubule membranes, with approximately 90% of translocated GLUT4 localizing to transverse tubules and 10% to the sarcolemma [8]. However, translocation alone is insufficient for glucose transport activity, as GLUT4 requires additional activation steps at the plasma membrane [14].

The separation between GLUT4 translocation and activation demonstrates that insulin signaling encompasses distinct pathways controlling transporter mobilization and functional activation [14]. This dual regulation ensures that glucose uptake occurs only when both translocation machinery and metabolic activation signals are simultaneously present.

Temporal Kinetics and Reversibility

The complete GLUT4 translocation process requires 15-30 minutes to reach maximal glucose transport capacity [8]. Upon insulin withdrawal, GLUT4 re-internalization follows plasma insulin clearance kinetics, with a 10-minute delay observed at transverse tubules compared to sarcolemma due to slower insulin diffusion within the tubular network [8].

Adipose Tissue Lipolysis Inhibition and Lipogenesis Promotion

Antilipolytic Mechanisms

Insulin exerts profound antilipolytic effects through the activation of phosphodiesterase 3B via the phosphatidylinositol 3-kinase/protein kinase B pathway [15] [16]. This activation catalyzes the degradation of cyclic adenosine monophosphate to inactive 5'-adenosine monophosphate, thereby reducing protein kinase A activity and suppressing hormone-sensitive lipase phosphorylation [15].

The insulin-mediated suppression of lipolysis occurs through multiple molecular targets. Insulin reduces adipose triglyceride lipase transcription via the mechanistic target of rapamycin complex 1-early growth response gene 1 pathway [17]. Additionally, insulin increases Snail1 transcription factor expression, which directly inhibits adipose triglyceride lipase gene expression [15].

Systemic Consequences of Lipolysis Suppression

The suppression of adipose tissue lipolysis by insulin produces immediate systemic metabolic effects. Reduced free fatty acid and glycerol release from adipose tissue decreases substrate availability for hepatic gluconeogenesis, contributing significantly to the overall suppression of glucose production [16] [18]. This represents a major indirect mechanism by which insulin regulates hepatic glucose output.

Physiological insulin concentrations can reduce free fatty acid appearance rates by 50-80% within 30-60 minutes of administration [16]. This rapid suppression of lipolysis helps coordinate the metabolic transition from the fasted to fed state by redirecting substrate utilization toward glucose oxidation rather than fatty acid oxidation.

Insulin-Stimulated Lipogenesis

Insulin promotes lipogenesis through glucose-dependent mechanisms involving both transcriptional and metabolic regulation [19] [20]. The hormone stimulates fatty acid synthesis by activating sterol regulatory element-binding protein 1c via mechanistic target of rapamycin complex 1 signaling [16]. Additionally, glucose metabolism activates carbohydrate-responsive element-binding protein, providing complementary lipogenic stimulation [16].

The lipogenic response to insulin critically depends on glucose availability, as demonstrated by studies showing that glucose deprivation completely abolishes insulin-stimulated fatty acid synthesis [19]. This glucose dependency involves multiple pathways: glucose provides carbon substrates via acetyl-CoA, reducing equivalents through the pentose phosphate pathway and pyruvate-malate cycling, and glycerol 3-phosphate for triglyceride esterification [19].

Fatty Acid Re-esterification

Insulin enhances fatty acid re-esterification within adipocytes by stimulating glucose uptake, which provides glycerol 3-phosphate through glycolysis [16]. This process effectively reduces the net release of fatty acids from adipose tissue even when lipolysis continues at reduced rates. The re-esterification mechanism represents an additional layer of insulin's antilipolytic action beyond the direct suppression of triglyceride hydrolysis [15].

Protein Synthesis Regulation in Peripheral Tissues

Mechanistic Target of Rapamycin Pathway Activation

Insulin stimulates protein synthesis primarily through activation of the mechanistic target of rapamycin complex 1 signaling cascade [21] [22]. Following insulin receptor activation, protein kinase B phosphorylates and inactivates the tuberous sclerosis complex 1/tuberous sclerosis complex 2, relieving its inhibitory action on mechanistic target of rapamycin complex 1 [21] [23].

Activated mechanistic target of rapamycin complex 1 phosphorylates two critical downstream effectors: p70 ribosomal S6 kinase 1 at threonine 389 and eukaryotic initiation factor 4E-binding protein 1 at threonine 37/46 [24] [25]. These phosphorylation events enhance translation initiation by promoting ribosome assembly and releasing eukaryotic initiation factor 4E from its inhibitory binding protein [21].

Translation Initiation and Elongation Control

The insulin-stimulated phosphorylation of p70 ribosomal S6 kinase 1 leads to subsequent phosphorylation of S6 ribosomal protein at serine 235/236, enhancing the translation of messenger RNAs containing 5'-terminal oligopyrimidine tracts [24] [25]. Simultaneously, mechanistic target of rapamycin complex 1 phosphorylates and inactivates eukaryotic elongation factor 2 kinase, leading to dephosphorylation and activation of eukaryotic elongation factor 2 [21].

This coordinated regulation of both initiation and elongation factors ensures efficient protein synthesis when insulin levels are elevated. The pathway shows particular sensitivity to amino acid availability, with leucine and arginine serving as potent co-activators of mechanistic target of rapamycin complex 1 activity [22].

Tissue-Specific Protein Synthesis Responses

Insulin exhibits marked tissue specificity in its protein synthesis effects. In skeletal muscle, insulin stimulates both mitochondrial and cytoplasmic protein synthesis, with particularly pronounced effects on mitochondrial proteins [26]. This tissue-specific response reflects the high metabolic demands of skeletal muscle and its role as the primary site of postprandial glucose disposal.

In contrast, insulin shows minimal effects on protein synthesis in liver, heart, and other visceral tissues under physiological conditions [27] [26]. The tissue specificity appears related to differences in mechanistic target of rapamycin complex 1 sensitivity and amino acid transporter expression patterns across different cell types.

Protein Degradation Inhibition

Insulin inhibits protein degradation through suppression of the ubiquitin-proteasome pathway, the primary mechanism of protein catabolism in skeletal muscle [28] [22]. This effect occurs independently of protein synthesis stimulation, representing a distinct anabolic mechanism. In humans, physiological insulin concentrations reduce muscle protein breakdown by 25-30% without significantly affecting protein synthesis rates when amino acids are not co-administered [28].

The inhibition of protein degradation by insulin involves multiple molecular mechanisms, including reduced expression of muscle-specific ubiquitin ligases and decreased proteasome activity [22]. This anticatabolic effect represents the quantitatively dominant mechanism by which insulin promotes net protein accretion in skeletal muscle under physiological conditions [28].

XLogP3

Drug Warnings

PATIENTS WHO EXPERIENCE ATROPHY OF SC FAT AT SITE OF INJECTION (INSULIN LIPOATROPHY) SHOULD INJECT INSULIN IN AREAS THAT ARE USUALLY COVERED BY CLOTHING; PROBLEM MAY BE MINIMIZED BY CHANGING SITE OF INJECTION FREQUENTLY.

...SINCE SEVERAL WEEKS MAY BE REQUIRED TO STABILIZE OSMOTIC EQUILIBRIUM IN THE EYE, ALTERATIONS OF PRESCRIPTIONS FOR CORRECTIVE LENSES SHOULD BE POSTPONED FOR 3-6 WEEKS.

...DIABETIC PT RECEIVING THYROID HORMONE REPLACEMENT THERAPY SHOULD BE MONITORED FOR INCR INSULIN REQUIREMENTS. /MECHANISM OF ACTION ONLY THEORIZED/

OVERDOSAGE CAN BE FATAL.

Biological Half Life

Methods of Manufacturing

SYNTHESIS OF HUMAN INSULIN: KATSOYAMIS ET AL, J AM CHEM SOC 88, 164, 166 (1966); RUTTENBERG, SCIENCE 177, 623 (1972) (FROM PORCINE INSULIN). ... APPROACHES TO COMMERCIAL SYNTHESIS: CHEM & ENG NEWS 52, 19 (APRIL 29, 1974).

BY USE OF PORCINE INSULIN AS STARTING MATERIAL, HUMAN INSULIN CAN NOW BE SYNTHESIZED WITH RELATIVE EASE.

General Manufacturing Information

INSULIN CAN EXIST AS MONOMER, DIMER, OR HEXAMER COMPOSED OF THREE SUCH DIMERS.

ON CONVERSION OF HUMAN PROINSULIN TO INSULIN, 4 BASIC AMINO ACIDS (ARGININE 31, 32, LYSINE 64 & ARGININE 65) & CONNECTOR OR C-PEPTIDE MADE UP OF RESIDUES 31-65 ARE REMOVED. RESULTANT INSULIN MOLECULE...A CHAIN WITH GLYCINE AS AMINO-TERMINAL RESIDUE & B CHAIN WITH PHENYLALANINE @ AMINO TERMINUS.

INSULIN, WITH MOL WT OF ABOUT 6000, IS MADE UP OF TWO CHAINS OF AMINO ACIDS JOINED TOGETHER BY DISULFIDE LINKAGES. ...THE TWO CHAINS /ARE/ TERMED A FOR ACIDIC & B FOR BASIC...

For more General Manufacturing Information (Complete) data for INSULIN INJECTION (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

Interactions

IF INSULIN & PROPRANOLOL MUST BE GIVEN CONCURRENTLY, PERIODIC SERUM GLUCOSE LEVELS SHOULD BE DETERMINED TO ADJUST (PROBABLY REDUCE) INSULIN DOSAGE IF NECESSARY.

TWO...PATIENTS TREATED WITH INSULIN EXPERIENCED SEVERE HYPOGLYCEMIC EPISODES AFTER INGESTION OF...ALCOHOL /35 ML OF 100% ALCOHOL, EQUAL TO 70 ML 100-PROOF WHISKEY/.

HYPOGLCEMIC ACTION OF INSULIN MAY BE POTENTIATED BY...ANABOLIC STEROIDS, CYCLOPHOSPHAMIDE, MONOAMINE OXIDASE INHIBITORS, GUANETHIDINE, OR BY DAILY DOSES OF 1.5 TO 6 G OF SALICYLATES...INSULIN REQUIREMENTS MAY BE INCREASED, DECREASED, OR UNCHANGED IN PATIENTS RECEIVING DIURETICS

HYPOGLYCEMIC ACTION OF INSULIN MAY BE ANTAGONIZED BY...THYROID REPLACEMENT THERAPY, CORTICOSTEROIDS, DEXTROTHYROXINE SODIUM, DIPHENYLHYDANTOIN, OR EPINEPHRINE...ORAL CONTRACEPTIVES MAY CAUSE DECREASE IN GLUCOSE TOLERANCE IN DIABETIC WOMEN POSSIBLY RESULTING IN INCREASED DAILY INSULIN REQUIREMENTS

Stability Shelf Life

REGULAR ILETIN HAD 5% LOSS OF POTENCY AFTER STORAGE AT 25 °C FOR 12 MONTHS

EXPIRATION OF NOT LATER THAN 24 MO; DISCOLORATION, TURBIDITY, OR VISCOSITY INDICATES DETERIORATION OR CONTAMINATION